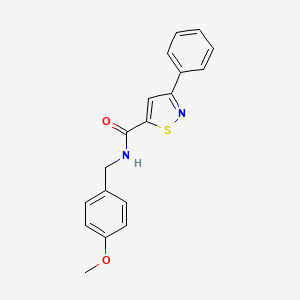

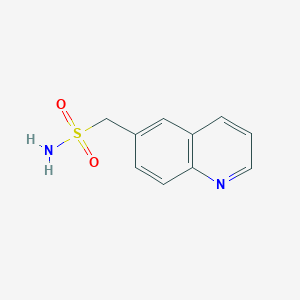

(Z)-4-(5-((5-(2,3-二氯苯基)呋喃-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)丁酸

货号:

B2390329

CAS 编号:

629608-77-1

分子量:

442.33

InChI 键:

KSPKLJYLKOLVHW-ZROIWOOFSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan compounds, which are part of the structure of the compound, can be achieved through various methods. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . Au nanoparticles supported on TiO2 catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .Molecular Structure Analysis

The molecular structure of the compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a 2,3-dichlorophenyl group and a thiazolidinone group.Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse. For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt3, leading to the formation of allenyl ketones and propargyl ketones . In the presence of CuCl as a catalyst, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .科学研究应用

- 研究表明该化合物具有潜在的抗癌活性。它可能通过干扰细胞分裂和诱导细胞凋亡(程序性细胞死亡)来抑制肿瘤生长。需要进一步研究以探索其作用机制和对特定癌症类型的疗效 .

- 该化合物的噻唑烷酮环结构与抗炎特性有关。可以将其作为开发新型抗炎药物的候选药物进行研究。研究人员可以探索其对炎症通路和细胞因子调节的影响 .

- 该化合物中的呋喃部分有助于其抗氧化潜力。抗氧化剂在保护细胞免受氧化应激和预防自由基造成的损伤方面起着至关重要的作用。研究其抗氧化能力可以导致在健康和疾病预防方面的应用 .

- 初步研究表明该化合物具有抗菌和抗真菌活性。研究人员可以探索其对特定病原体的有效性,并评估其作为治疗剂或抗菌制剂的一部分的潜力 .

- 噻唑烷酮骨架让人想起噻唑烷二酮(TZDs),TZDs是一类用于治疗 2 型糖尿病的药物。研究该化合物是否影响胰岛素敏感性、葡萄糖代谢或脂质调节,可以提供对其在管理代谢紊乱中的潜在用途的见解 .

- 研究人员可以使用该化合物作为设计新分子的起点。通过修改其结构,他们可以创建具有改善特性的类似物,例如增强生物利用度、降低毒性或更好的靶标特异性。计算研究和分子建模可以指导药物设计工作 .

抗癌特性

抗炎作用

抗氧化活性

抗菌和抗真菌特性

代谢紊乱和胰岛素敏感性

化学生物学和药物设计

属性

IUPAC Name |

4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKLJYLKOLVHW-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

Cat. No.: B2390246

CAS No.: 78078-92-9

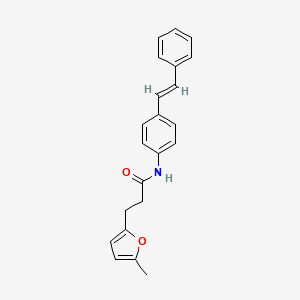

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-...

Cat. No.: B2390247

CAS No.: 932469-44-8

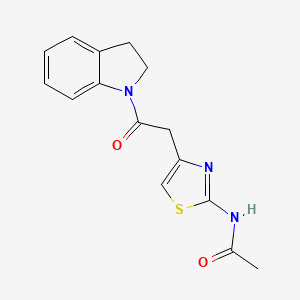

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamid...

Cat. No.: B2390248

CAS No.: 921820-88-4

(Quinolin-6-yl)methanesulfonamide

Cat. No.: B2390250

CAS No.: 1152714-79-8

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

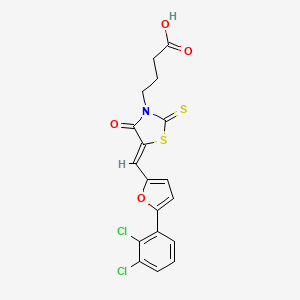

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)

![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)

![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)